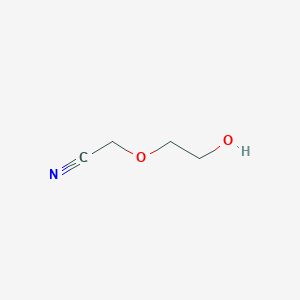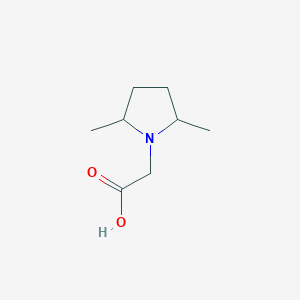
Diethyl phenylthiomethylphosphonate
Overview
Description
Mechanism of Action
Target of Action
Diethyl phenylthiomethylphosphonate is a small molecule that primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms.
Mode of Action
It is known to interact with these enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
Given its targets, it is likely to impact the lipid metabolism pathway in mycobacterium tuberculosis and the cholinergic system in humans .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its targets, it is likely to disrupt the normal functioning of the targeted enzymes, leading to potential changes in the metabolic processes they are involved in .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Diethyl phenylthiomethylphosphonate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, potentially leading to various biochemical effects . Additionally, this compound can interact with other proteins and enzymes involved in cellular signaling pathways, affecting their activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in cellular responses . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, potentially altering the production and utilization of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies involving the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . Additionally, this compound can affect the activity of other metabolic enzymes, potentially altering the balance of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . The compound can be transported across cellular membranes by active transport mechanisms, involving specific transporter proteins . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . These subcellular localization patterns are crucial for understanding the compound’s overall biochemical effects and mechanisms of action .
Preparation Methods
Diethyl phenylthiomethylphosphonate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with a phenylthiomethyl halide under basic conditions . The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, resulting in the formation of the phosphonate ester .
Industrial production methods often involve the use of more scalable and efficient processes. For example, the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphite with an alkyl halide, can be adapted for the large-scale synthesis of this compound . This method is favored for its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Diethyl phenylthiomethylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common reagents used in these reactions include triflic anhydride for activation, and various nucleophiles like amines, alcohols, and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl phenylthiomethylphosphonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various phosphonate derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands . Its resistance to hydrolysis makes it a valuable component in the development of drugs that require stability in biological environments .
In industry, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals . Its versatility and reactivity make it a valuable tool in various industrial applications .
Comparison with Similar Compounds
Diethyl phenylthiomethylphosphonate can be compared with other similar compounds, such as diethyl phosphonate and diethyl methylthiobenzyl phosphonate .
Diethyl phosphonate: This compound is a simpler phosphonate ester with a similar structure but lacks the phenylthio group.
Diethyl methylthiobenzyl phosphonate: This compound is structurally similar to this compound but has a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and stability properties .
Properties
CAS No. |
1190788-52-3 |
|---|---|
Molecular Formula |
C11H17O3PS |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
diethoxyphosphoryl(113C)methylsulfanylbenzene |
InChI |
InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i10+1 |
InChI Key |
FBUXEPJJFVDUFE-DETAZLGJSA-N |
SMILES |
CCOP(=O)(CSC1=CC=CC=C1)OCC |
Isomeric SMILES |
CCOP(=O)([13CH2]SC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOP(=O)(CSC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














